

A Comparative Guide to the Structure-Activity Relationship of 4-Bromoindole Analogs

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Compound of Interest

Compound Name: 4-Bromo-1-(cyclopropylmethyl)-1H-indole
CAS No.: 1602947-66-9
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Introduction: The Strategic Role of the 4-Bromoindole Scaffold in Medicinal Chemistry

The indole nucleus is a quintessential privileged scaffold in drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.^{[1][2]} Its unique electronic properties and versatile chemical handles allow for extensive molecular exploration. A common and highly effective strategy to modulate the biological profile of indole-based compounds is halogenation. The introduction of a halogen atom can significantly alter a molecule's lipophilicity, metabolic stability, and, crucially, its binding interactions with biological targets.^{[1][3]}

While bromination at the C5 and C6 positions of the indole ring has been extensively studied, the 4-bromoindole scaffold presents a distinct and compelling profile for medicinal chemists. The placement of a bromine atom at the C4 position introduces unique steric and electronic effects that can be exploited to achieve novel target engagement and improved pharmacological properties. This guide provides an in-depth comparison of 4-bromoindole analogs, synthesizing experimental data to elucidate their structure-activity relationships (SAR)

across different therapeutic areas. We will delve into the causality behind experimental designs, present validated protocols, and explore the molecular pathways these compounds modulate, offering a critical resource for researchers in drug development.

Part 1: Physicochemical and Pharmacokinetic Implications of 4-Bromination

The decision to place a bromine atom at the C4 position is a deliberate design choice rooted in fundamental principles of medicinal chemistry. Compared to its C5 and C6 isomers, the 4-bromo substituent imparts a different conformational and electronic landscape to the indole ring.

Electronic Effects: The bromine atom is electron-withdrawing via induction, which can influence the pKa of the indole N-H proton and the overall electron density of the aromatic system. This modulation affects the molecule's ability to participate in hydrogen bonding and π - π stacking interactions within a protein's active site.

Lipophilicity and Halogen Bonding: Bromine is more lipophilic and polarizable than chlorine or fluorine.^[3] This increased polarizability is a key factor in its ability to form halogen bonds—a non-covalent interaction between the electrophilic region on the bromine atom and a nucleophilic site on the protein (like a carbonyl oxygen). The C4-positioning directs this potential interaction toward a specific region of space relative to the rest of the scaffold, which can be leveraged for enhanced binding affinity and selectivity.

Comparative Physicochemical Properties: The choice of halogen and its position significantly impacts a molecule's physical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	4-Bromoindole	5-Bromo-Indole	Rationale for Difference
Molecular Formula	C ₈ H ₆ BrN	C ₈ H ₆ BrN	Same atoms, different arrangement.
Molecular Weight	196.04 g/mol	196.05 g/mol [3]	Isomeric, so effectively identical.
Boiling/Melting Point	bp: 283-285 °C[4]	mp: 90-93 °C[3]	Differences in crystal lattice packing and intermolecular forces due to substituent position.
Calculated logP	3.4[5]	3.1[3]	The position of the bromine atom influences the overall molecular polarity and solvation properties.
Reactivity	The C4-bromo substituent influences the reactivity of the C3 and C5 positions in electrophilic substitution and cross-coupling reactions.[6]	The C5-bromo substituent primarily influences the reactivity of the C4 and C6 positions.	The inductive and resonance effects of the bromine atom are position-dependent.

Part 2: Comparative Analysis of Biological Activity

4-Bromoindole serves as a crucial building block for a diverse range of biologically active molecules, including potential anti-cancer, anti-inflammatory, and neuroprotective agents.[6]

The following sections compare the activity of 4-bromoindole analogs against relevant alternatives, supported by experimental data.

Anticancer Activity: Targeting Kinases and Beyond

The indole scaffold is a well-established framework for designing kinase inhibitors, with several indole-based drugs approved for clinical use.[2][7] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[7][8] 4-Bromoindole analogs have emerged as potent inhibitors of several key oncogenic kinases.

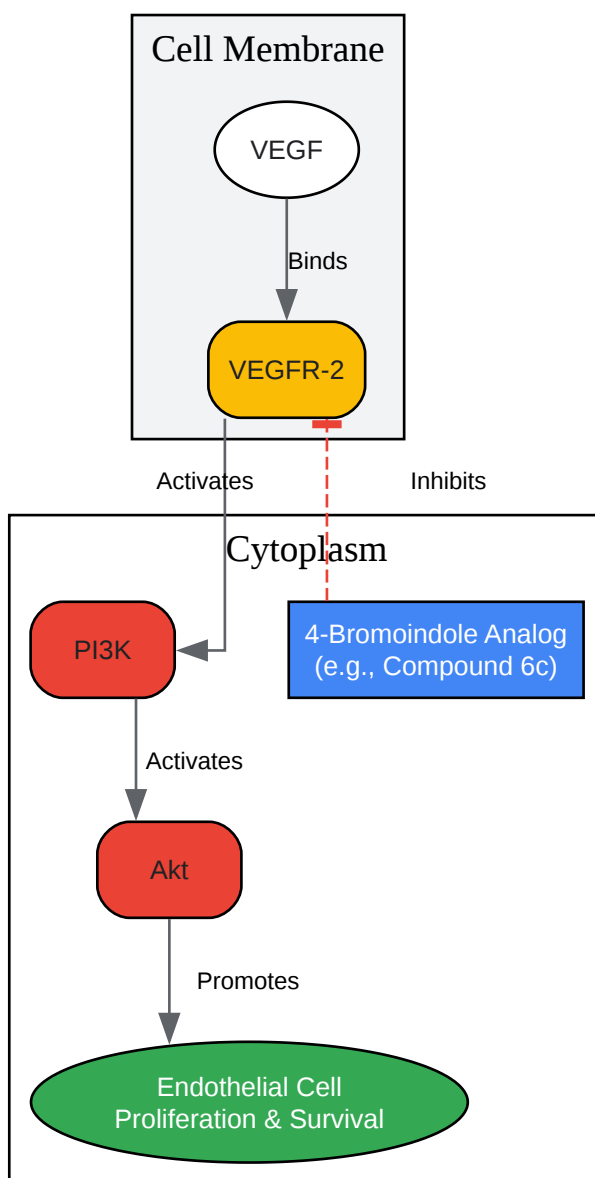
Structure-Activity Relationship Insights:

- **Tyrosine Kinase Inhibition:** The 4-bromo-7-azaindole scaffold, a bioisostere of 4-bromoindole, is a valuable building block for synthesizing tyrosine kinase inhibitors.[9][10] The nitrogen in the 7-position can act as a hydrogen bond acceptor, mimicking interactions typically made by purines in the ATP binding site.
- **Dual-Target Inhibition:** A fascinating development is the discovery that some kinase inhibitors also target epigenetic reader domains, such as bromodomains.[11] For example, the JAK2 inhibitor Fedratinib (TG-101348), which has a core structure that can be accessed from indole precursors, also binds to the BRD4 bromodomain with nanomolar affinity.[11] This polypharmacology can lead to synergistic antitumor effects.
- **VEGFR-2/EGFR Inhibition:** Novel derivatives of indole-6-carboxylate containing bromophenyl moieties have been synthesized and shown to be potent cytotoxic agents that inhibit the tyrosine kinase activity of VEGFR-2 and EGFR.[2] Specifically, compound 6c (1-(2-bromo-4-chlorophenyl)-2-((5-(1-methyl-1H-indol-6-yl)-1,3,4-oxadiazole-2-yl)thio)ethan-1-one) was the most effective inhibitor of VEGFR-2 in the series.[2]

Comparative Data for Anticancer Activity:

Compound Class	Specific Analog	Target(s)	Activity (IC ₅₀)	Source
Quinoline-based Iminothiazoline	(Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide	Elastase	1.21 μM	[12]
Indole-6-carboxylate Derivative	Compound 4a (unsubstituted phenyl)	EGFR	0.11 μM	[2]
Indole-6-carboxylate Derivative	Compound 6c (2-bromo-4-chlorophenyl)	VEGFR-2	0.13 μM	[2]
PLK/Bromodomain Inhibitor	BI-2536	PLK1, BRD4(1)	PLK1: <1 nM, BRD4(1): 37 nM	[11]
JAK/Bromodomain Inhibitor	Fedratinib (TG-101348)	JAK2, FLT3, BRD4(1)	JAK2: 3 nM, BRD4(1): 164 nM	[11]

Signaling Pathway: VEGFR-2 Inhibition Many indole derivatives exert their anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 blocks downstream signaling cascades, such as the PI3K/Akt pathway, which are crucial for the proliferation and survival of endothelial cells.[1]



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Caption: Inhibition of the VEGFR-2 signaling pathway by 4-bromoindole analogs.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Brominated indoles, particularly those derived from marine organisms, have demonstrated significant anti-inflammatory properties.[13][14]

Structure-Activity Relationship Insights:

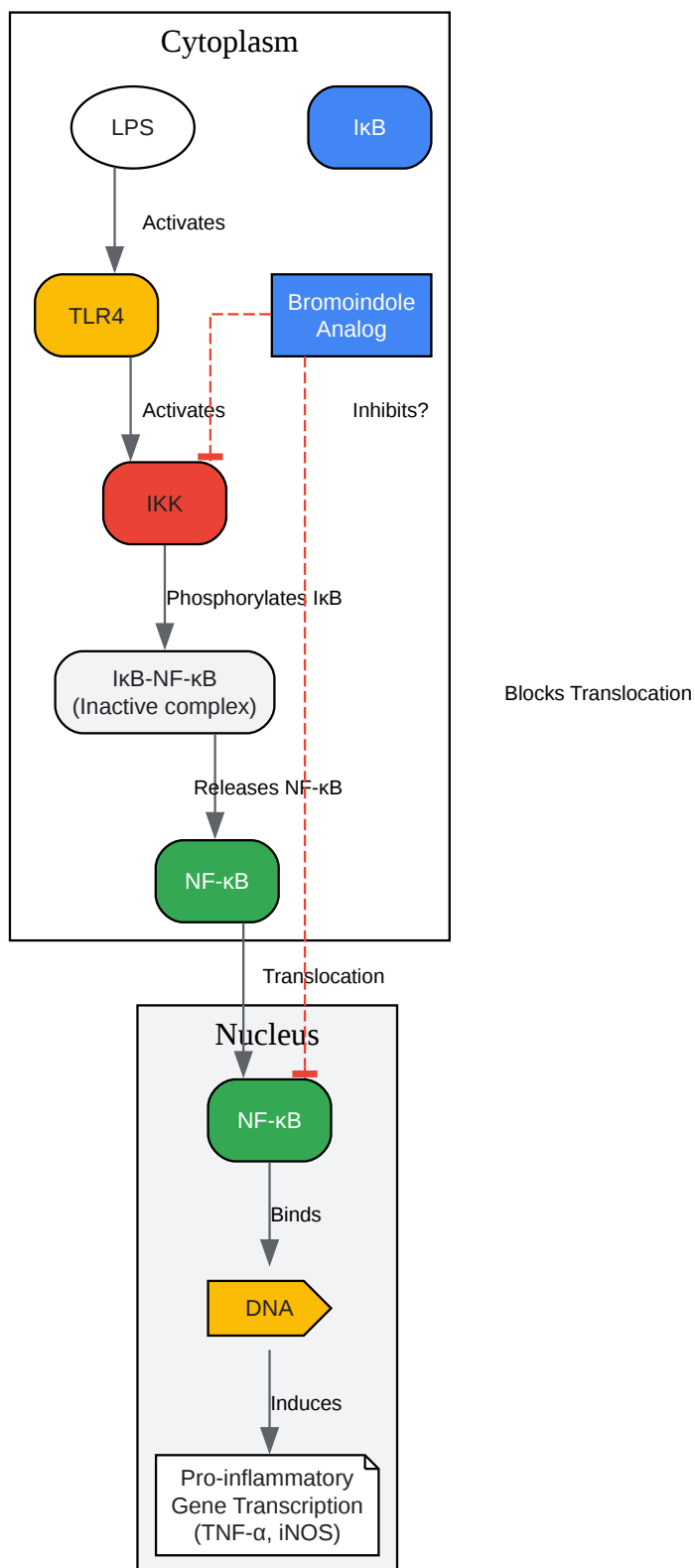
- **NF-κB Inhibition:** A key mechanism for the anti-inflammatory effect of brominated indoles is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[\[13\]](#)[\[14\]](#) Studies on extracts from the marine mollusc *Dicathais orbita* and synthetic analogs showed that 6-bromoindole and 6-bromoisatin significantly reduce the translocation of NF-κB into the nucleus in LPS-stimulated macrophages.[\[13\]](#)[\[14\]](#)
- **Positional Importance of Bromine:** In a comparative study of brominated isatins (an oxidized indole derivative), the position of the bromine atom was found to be critical for anti-inflammatory activity. The inhibitory potency followed the order: 5-bromo > 6-bromo > 7-bromo.[\[13\]](#)[\[14\]](#) This highlights the sensitivity of the biological target to the precise location of the halogen.
- **Monomers vs. Dimers:** Mono-brominated indoles were found to be significantly more active as anti-inflammatory agents than their corresponding dimer structures, suggesting that steric bulk may be detrimental to activity.[\[13\]](#)[\[14\]](#)

Comparative Data for Anti-inflammatory Activity (Inhibition of Nitric Oxide Production):

Compound	IC ₅₀ (μg/mL)	IC ₅₀ (μM)	Source
6-Bromoisatin	27.1	120	[13]
Tyrindoleninone (natural 6-Br indole)	26.4	103	[13]
Isatin (non-brominated)	>50	~340	[14]

Signaling Pathway: NF-κB Inhibition In response to inflammatory stimuli like LPS, the inhibitor protein IκB is degraded, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α and iNOS (which produces NO).

Bromoindole analogs can intervene in this pathway.



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Caption: Inhibition of the NF-κB signaling pathway by bromoindole analogs.

Part 3: Validated Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides step-by-step methodologies for the synthesis and evaluation of 4-bromoindole analogs. These protocols are grounded in established and cited experimental practices.

General Synthesis via Suzuki Coupling

The Suzuki coupling reaction is a powerful and versatile method for creating C-C bonds, frequently used to functionalize bromoindoles.^[15] This protocol describes the synthesis of N-aryl-pyrazine-2-carboxamides from a bromo-phenyl precursor, a reaction type directly applicable to 4-bromoindole analogs.

Protocol: Synthesis of Arylated Carboxamides

- **Preparation:** Add N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq), an appropriate aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and K_3PO_4 (2.0 eq) to a dried Schlenk tube equipped with a magnetic stir bar.^[15]
- **Solvent Addition:** Under an inert argon atmosphere, add a 10:1 mixture of 1,4-dioxane and water (to a suitable concentration, e.g., 8.25 mL for a 1 mmol scale).^[15]
- **Reaction:** Seal the tube and heat the reaction mixture to 90 °C for 24 hours.^[15]
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup & Purification:** Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Causality: The palladium(0) catalyst is essential for the catalytic cycle of the Suzuki reaction. The base (K_3PO_4) is required to activate the boronic acid. An inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC₅₀ of a compound against a specific protein kinase, a fundamental assay in cancer drug discovery.

Protocol: Kinase IC₅₀ Determination

- **Reagent Preparation:** Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare serial dilutions of the 4-bromoindole analog test compounds in DMSO.
- **Reaction Setup:** In a 96-well plate, add the reaction buffer, a specific concentration of the target kinase (e.g., VEGFR-2), the peptide substrate, and the test compound dilution (final DMSO concentration should be ≤1%).
- **Initiation:** Initiate the kinase reaction by adding a solution of ATP (at or near its K_m concentration).
- **Incubation:** Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
- **Termination & Detection:** Stop the reaction by adding a stop solution (e.g., containing EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence polarization assay.
- **Data Analysis:** Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Causality: The assay measures the ability of the test compound to compete with ATP for the kinase's binding site. The amount of phosphorylated product is inversely proportional to the inhibitory activity of the compound. Including controls (no inhibitor, no enzyme) is critical for data validation.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

Protocol: Broth Microdilution MIC Assay

- **Inoculum Preparation:** Culture the test microorganism (e.g., *S. aureus*) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5×10^5 CFU/mL in the test wells.[1]
- **Compound Preparation:** Prepare a stock solution of the 4-bromoindole analog in DMSO. Perform a two-fold serial dilution of the compound in broth across a 96-well microtiter plate.
- **Inoculation:** Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (inoculum, no compound) and a negative sterility control (broth only).[1]
- **Incubation:** Cover the plate and incubate at 37 °C for 18-24 hours.
- **MIC Determination:** After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

Causality: This assay establishes the bacteriostatic potential of a compound. The serial dilution allows for the precise determination of the minimum concentration required to inhibit growth under standardized conditions.

Conclusion and Future Perspectives

The 4-bromoindole scaffold is a highly strategic platform for the development of novel therapeutics. The experimental data clearly demonstrate that the C4-positioning of the bromine atom, in conjunction with other substitutions, can be tuned to achieve potent and often selective activity against a range of biological targets, from protein kinases to inflammatory mediators.

Key SAR takeaways include:

- The unique electronic and steric profile of the 4-bromo substituent offers distinct advantages in molecular design compared to other bromoindole isomers.
- 4-Bromoindole analogs are effective cores for ATP-competitive kinase inhibitors, with modifications on the indole nitrogen and at the C3 and C6 positions leading to potent VEGFR-2 and EGFR inhibitors.

- The principles of anti-inflammatory action observed in 5- and 6-bromoindoles, such as the inhibition of the NF- κ B pathway, provide a strong rationale for exploring the potential of 4-bromo analogs in this therapeutic area.

Future research should focus on systematic explorations of the chemical space around the 4-bromoindole core. The synthesis of focused libraries varying substituents at the N1, C2, C3, and C6 positions will be crucial for developing a more granular understanding of the SAR. Furthermore, exploring their potential as dual kinase/bromodomain inhibitors represents a promising avenue for creating next-generation cancer therapies with novel mechanisms of action. This guide provides a foundational, data-driven framework to inform and accelerate these vital drug discovery efforts.

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